
2-Carboxyphenyl-boronic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carboxyphenyl-boronic acid sodium salt is an organoboron compound with the molecular formula C7H6BNaO4. It is a derivative of phenylboronic acid, where a carboxyl group is attached to the phenyl ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxyphenyl-boronic acid sodium salt typically involves the reaction of phenylboronic acid with carbon dioxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide, which facilitates the formation of the carboxylate group. The reaction can be represented as follows:
C6H5B(OH)2 + CO2 + NaOH → C7H6BNaO4 + H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient conversion of phenylboronic acid to the desired product. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Carboxyphenyl-boronic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenylboronic acid derivatives.
Reduction: Phenylboronic alcohol derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
2-Carboxyphenyl-boronic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-Carboxyphenyl-boronic acid sodium salt involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 2-Formylphenylboronic acid
- 4-Carboxyphenylboronic acid
Uniqueness
2-Carboxyphenyl-boronic acid sodium salt is unique due to its carboxylate group, which enhances its solubility in water and its ability to participate in a wider range of chemical reactions compared to other boronic acids.
Propiedades
Fórmula molecular |
C7H4BNa3O4 |
|---|---|
Peso molecular |
231.89 g/mol |
Nombre IUPAC |
trisodium;2-dioxidoboranylbenzoate |
InChI |
InChI=1S/C7H5BO4.3Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;/h1-4H,(H,9,10);;;/q-2;3*+1/p-1 |
Clave InChI |
BJKDJOFAUOATQU-UHFFFAOYSA-M |
SMILES canónico |
B(C1=CC=CC=C1C(=O)[O-])([O-])[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


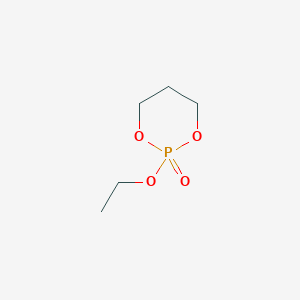
![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
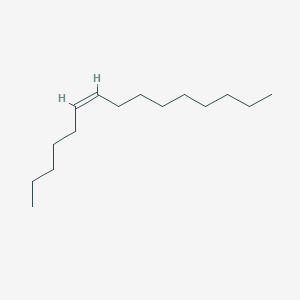


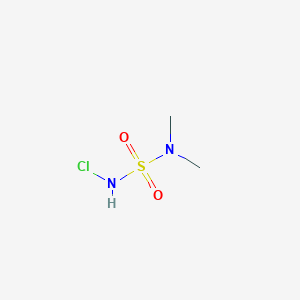

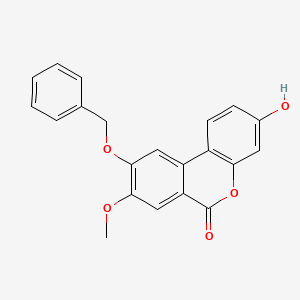
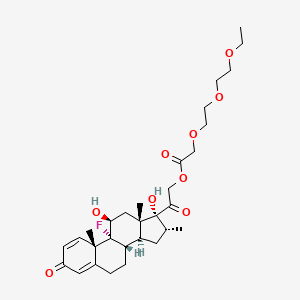
![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)
![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)
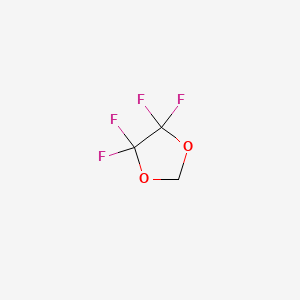
![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)
